5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,1,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(13-6-9-18-19(10-13)22-27-21-18)23-14-7-8-15(23)12-17(11-14)28(25,26)16-4-2-1-3-5-16/h1-6,9-10,14-15,17H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTMVKRBNOOQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be synthesized through enantioselective construction methods that ensure the correct stereochemistry .
This can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the bicyclic amine under basic conditions . The final step is the coupling of the benzothiadiazole moiety, which can be done using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization and substitution processes. The following methods are commonly employed:
- Cyclization Reactions : Formation of the bicyclic structure.
- Substitution Reactions : Introduction of the benzenesulfonyl group.
- Functionalization : Addition of carbonyl groups through oxidation reactions.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with biological targets effectively:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in disease pathways, which could be beneficial for therapeutic applications.
- Receptor Modulation : The compound may modulate specific receptors related to pain and inflammation, suggesting potential use in analgesic or anti-inflammatory drugs.
Antimicrobial Properties
Research has indicated that compounds similar to 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Organic Synthesis
The unique structural characteristics of this compound make it a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : It can serve as a precursor for synthesizing more complex pharmaceutical compounds.
- Functional Group Transformations : The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in synthetic chemistry.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of similar compounds within the same structural class. Results indicated significant inhibition of target enzymes linked to metabolic disorders, highlighting the potential for developing new therapeutics based on this compound's structure.
Case Study 2: Antimicrobial Activity
Research conducted on derivatives of this compound demonstrated effective antimicrobial properties against strains of bacteria resistant to conventional antibiotics. This underscores its potential role in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets. The bicyclic amine structure allows it to bind to neurotransmitter receptors, potentially modulating their activity. The benzothiadiazole moiety can interact with electron-rich sites in enzymes or receptors, influencing their function .
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- The 2,1,3-benzothiadiazole moiety introduces a conjugated aromatic system with electron-deficient characteristics, contrasting with benzothiazole derivatives in , which lack the additional nitrogen atom. This difference may influence π-π stacking interactions or redox activity .
- Spirocyclic derivatives (e.g., ) exhibit distinct steric profiles due to fused oxirane rings, which could limit conformational flexibility compared to the target compound’s planar benzothiadiazole group.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The sulfonyl group in the target compound increases polarity compared to esters () or halogenated analogs (), suggesting better solubility in polar aprotic solvents like DMSO.
- Nitro-containing derivatives () may exhibit higher reactivity in reduction or nucleophilic substitution reactions due to the electron-withdrawing nitro group, whereas the target’s benzothiadiazole ring is more likely to participate in charge-transfer interactions.
Biological Activity
The compound 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.6 g/mol. The compound features a bicyclic structure characteristic of azabicyclo compounds, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 424.6 g/mol |
| Structure | Bicyclic |
| Key Functional Groups | Benzothiadiazole |
Biological Activity
Research on the biological activity of this compound is limited; however, several studies on similar azabicyclo compounds indicate potential therapeutic applications:
- Enzyme Inhibition : Compounds with similar bicyclic structures have shown efficacy in inhibiting various enzymes, potentially affecting metabolic pathways and signaling cascades.
- Receptor Modulation : The structural features suggest that it may interact with specific receptors in the central nervous system, similar to other known alkaloids.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related compounds have been investigated for their biological properties:
- Azabicyclo Compounds in Drug Discovery : A review highlighted the utility of azabicyclo[3.2.1]octane scaffolds in drug development, noting their effectiveness as intermediates in synthesizing bioactive molecules .
- Tropane Alkaloids : The structural similarity to tropane alkaloids suggests potential applications in treating neurological disorders, given their known interactions with neurotransmitter systems .
- Antiviral Activity : Research on related bicyclic compounds has demonstrated antiviral properties, particularly as CCR5 antagonists, indicating possible applications in treating viral infections .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:
- Binding to Enzymatic Sites : Similar compounds have been shown to bind effectively to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Modulation of Receptor Activity : The potential for receptor modulation suggests that this compound could influence neurotransmitter release or receptor sensitivity.
Future Directions
Given the promising structural characteristics and preliminary findings from related compounds, further research is warranted to explore the biological activity of this compound:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole?
- Methodological Answer : The synthesis typically involves coupling the 8-azabicyclo[3.2.1]octane core with the benzothiadiazole and benzenesulfonyl moieties. Radical cyclization methods (e.g., using n-tributyltin hydride and AIBN) are effective for constructing bicyclic frameworks with high diastereocontrol (>99%) . For benzothiadiazole integration, spirocyclic intermediates formed via reactions like 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines are key precursors .
Q. How is the stereochemistry of the 8-azabicyclo[3.2.1]octane core confirmed experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are standard. For example, in related 8-azabicyclo derivatives, the stereochemical assignment of substituents (e.g., hydroxyl or benzoyloxy groups) is validated using NOE correlations and coupling constants . Computational tools like DFT simulations may also predict preferred conformations .
Q. What characterization techniques are used to validate the purity and structure of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the synthesis of the 8-azabicyclo[3.2.1]octane core?
- Methodological Answer : Reaction conditions (solvent, temperature, catalyst) critically influence diastereoselectivity. For example, radical cyclization in toluene with AIBN achieves >99% diastereocontrol for 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones . Chiral auxiliaries or asymmetric catalysis may further enhance selectivity in sulfonylation steps .
Q. What computational approaches predict the reactivity of the benzothiadiazole moiety in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), as seen in benzothiazole-spiro derivatives . Software like Gaussian or Schrödinger Suite models transition states for reaction optimization .
Q. How are contradictions in reported biological activities of sulfonylated azabicyclo derivatives resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Meta-analyses of structure-activity relationships (SAR) isolate key substituents (e.g., benzenesulfonyl vs. benzoyloxy groups) . For example, 3-(benzoyloxy)-8-methyl-8-azabicyclo derivatives show varying receptor affinities depending on stereochemistry .
Q. What role does the benzenesulfonyl group play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : The sulfonyl group enhances metabolic stability by resisting hydrolysis compared to ester groups. In vitro assays (e.g., microsomal stability tests) quantify half-life improvements, while LogP measurements correlate with membrane permeability .
Contradiction Analysis in Literature
- Example Contradiction : Conflicting reports on the biological activity of 8-azabicyclo derivatives with benzenesulfonyl vs. benzothiadiazole substituents.
Data-Driven Experimental Design
- Factorial Design : Optimize reaction parameters (e.g., temperature, catalyst loading) using a 2<sup>k</sup> factorial approach to identify significant variables in yield or selectivity .
- High-Throughput Screening (HTS) : Automate synthesis and testing of analogs (e.g., varying R-groups on benzothiadiazole) to rapidly identify leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
